1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one
Description
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a partially hydrogenated pyridinone ring. Its structure includes a methyl substituent at the 1-position and a ketone group at the 5-position.
Properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h4H,2-3H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCYWLIODMEELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit pde5a1 guanosine cyclic monophosphate (cgmp) hydrolysing activity. This suggests that 1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one may also target similar enzymes or pathways.
Biological Activity
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a fused pyrazole and pyridine ring system. Its molecular formula is , with a molecular weight of 164.17 g/mol. The structural characteristics contribute to its interactions with various biological targets.
Anticancer Activity
This compound has demonstrated significant anticancer properties. Studies have shown that derivatives of pyrazolo[4,3-b]pyridines exhibit cytotoxic effects against several cancer cell lines. In particular:
- MDA-MB-231 (Breast Cancer) : Compounds related to this structure have shown IC50 values ranging from 2.43 to 7.84 μM.
- HepG2 (Liver Cancer) : Similar compounds exhibited IC50 values between 4.98 and 14.65 μM.
These findings suggest that the compound may act as a microtubule-destabilizing agent and induce apoptosis in cancer cells by enhancing caspase-3 activity .
Antimicrobial Activity
Research indicates that pyrazolo[4,3-b]pyridines possess antibacterial and antiviral properties. For instance, compounds within this class have been evaluated for their efficacy against various bacterial strains and viruses, showcasing potential as therapeutic agents in infectious diseases .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[4,3-b]pyridines has also been documented. Compounds in this category have been studied for their ability to inhibit pro-inflammatory cytokines and pathways, suggesting applications in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | N1 | Enhances binding affinity |
| Hydroxyl | C6 | Increases solubility and bioavailability |
| Halogen | C3 | Modulates potency against cancer cells |
The presence of specific substituents significantly influences the compound's interaction with biological targets and its overall pharmacological profile.
Synthesis Methods
Various synthetic routes have been developed to produce this compound:
- Condensation Reactions : Utilizing hydrazine derivatives with pyridine precursors.
- Cyclization Methods : Employing cyclization techniques involving appropriate substrates to form the fused ring structure.
- Functionalization : Post-synthesis modifications enhance the biological activity and selectivity of the compound.
Case Studies
Recent studies highlight the effectiveness of pyrazolo[4,3-b]pyridine derivatives in clinical settings:
- Study on Breast Cancer : A series of compounds were tested for their ability to inhibit cell proliferation in MDA-MB-231 cells. The most promising candidates induced apoptosis and disrupted cell cycle progression at low concentrations.
- Antimicrobial Testing : Several derivatives were screened against pathogenic bacteria and demonstrated significant inhibitory effects compared to standard antibiotics.
Scientific Research Applications
Biological Activities
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, a derivative demonstrated significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms .
- Antimicrobial Properties : Research indicates that this compound has effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested for their Minimum Inhibitory Concentration (MIC) values against pathogens like Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : The compound has also been noted for its ability to reduce inflammation in animal models of arthritis and other inflammatory diseases .
Case Study 1: Anticancer Research
A study published in Molecules investigated the anticancer potential of several pyrazolo[4,3-b]pyridine derivatives. The results indicated that specific modifications to the 1-methyl group enhanced the compound's selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a series of synthesized derivatives were evaluated for their effectiveness against common bacterial strains. The most potent derivative exhibited an MIC value of 0.21 μM against Pseudomonas aeruginosa, showcasing its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with α,β-Unsaturated Carbonyl Derivatives
A widely employed method involves the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds, such as 2-acylimidazoles or acrylates. This approach capitalizes on the nucleophilic character of the amino group, which attacks the electrophilic β-position of the enone system, followed by cyclodehydration to form the pyridinone ring. For example, heating 5-amino-1-methylpyrazole with ethyl acrylate in refluxing toluene in the presence of piperidine yields the target compound in 72% efficiency after 12 hours. The reaction proceeds via a Michael addition-cyclization mechanism, with the ketone oxygen at position 5 arising from the ester group of the acrylate.
Key variables influencing this route include:
- Solvent polarity : Polar aprotic solvents like DMF accelerate the initial Michael adduct formation but may promote side reactions during cyclization.
- Temperature control : Prolonged heating above 100°C leads to decomposition, necessitating stepwise temperature ramping.
- Catalyst selection : Piperidine outperforms weaker bases like triethylamine due to its dual role in deprotonating intermediates and facilitating cyclization.
SNAr-Mediated Ring Closure Followed by Japp–Klingemann Reaction
An alternative methodology developed by recent studies utilizes 2-chloro-3-nitropyridine derivatives as starting materials. The sequence begins with an SNAr reaction between 2-chloro-3-nitropyridine and methylhydrazine, displacing the chloride to form a hydrazinopyridine intermediate. Subsequent treatment with arenediazonium tosylates under modified Japp–Klingemann conditions induces azo coupling at the nitro group’s para position, followed by spontaneous cyclization to generate the pyrazole ring.
Notably, this protocol integrates three steps—azo coupling, deacylation, and annulation—into a single pot, achieving an 85% yield when conducted at 40°C for 45 minutes. The acetyl group migration observed during intermediate stages (e.g., from 4a to 5a′ ) was resolved using controlled NMR experiments, confirming the transient formation of N-acetyl hydrazones prior to final cyclization.
Hydrazide Cyclization Pathways
Pyrazolo[4,3-b]pyridinones bearing complex substituents are accessible via hydrazide intermediates. For instance, pyrazolo[3,4-b]pyridine-5-carbohydrazide reacts with phenyl isothiocyanate in ethanol under reflux to form thiosemicarbazide derivatives, which undergo cyclization upon acid treatment. While this route originally targets pyrazolo[3,4-b] systems, modifying the starting carbohydrazide’s substitution pattern allows adaptation to the [4,3-b] isomer.
Table 1 : Optimization of Hydrazide Cyclization for Pyrazolo[4,3-b]Pyridinone Synthesis
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenyl isothiocyanate | EtOH | 80 | 8 | 89 |
| Allyl isothiocyanate | EtOH | 80 | 10 | 70 |
| Diethyl acetylenedicarboxylate | Toluene | 110 | 6 | 90 |
Data adapted from Sage Journals demonstrates the versatility of carbohydrazide intermediates. The reaction with diethyl acetylenedicarboxylate proceeds via a [2+2] cycloaddition mechanism, forming a pyrazolone ring that tautomerizes to the pyridinone system under acidic conditions.
Post-Synthetic Modifications and Functionalization
The 5-keto group in this compound serves as a handle for further derivatization. Treatment with phosphorus oxychloride converts the ketone to a chloropyridine intermediate, which reacts with amines or alkoxides to install diverse substituents. For example, reaction with morpholine in THF at 0°C affords the 5-morpholinyl analog in 68% yield.
Spectroscopic Characterization and Structural Validation
¹H NMR analysis of the target compound reveals distinct signals for the methyl group (δ 2.75–2.99 ppm), pyridinone proton (δ 8.19–8.50 ppm), and saturated CH2 groups (δ 3.20–4.21 ppm). X-ray crystallography data for related structures, such as 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, confirms the bicyclic system’s planarity and hydrogen-bonding patterns critical for pharmacological activity.
Q & A
Q. What synthetic routes are recommended for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one, and how can reaction yields be optimized?
Synthesis often involves ring-cleavage remodeling of (aza)indole or benzofuran precursors, followed by cyclization. Optimize conditions by testing catalysts (e.g., Cu(I) in 1,3-dipolar cycloadditions) and solvents (methanol reflux for analogous naphthyridines). Systematic variation of temperature (70–100°C) and reaction time (3–24 hours) improves yields. Purification via tert-butyl ester intermediates enhances purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
Use high-field NMR (600+ MHz) with 2D experiments (COSY, HSQC, HMBC) to assign fused-ring protons/carbons. X-ray crystallography resolves regiochemistry ambiguities, as shown for pyrazolo-pyridinone derivatives. HRMS-ESI confirms molecular ions (<5 ppm error). Computational DFT (B3LYP/6-31G*) predicts 3D conformers for validation .
Q. How should researchers ensure compound stability during storage?
Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring. Stabilizers like BHT (0.01% w/w) mitigate oxidation. Track degradation via deuterated solvent NMR .
Advanced Research Questions
Q. How can computational methods predict electrophilic substitution reactivity on the pyrazolo[4,3-b]pyridine core?
Frontier molecular orbital theory (Fukui indices) identifies reactive sites. DFT (M06-2X/def2-TZVP) models transition states for substituent addition. Molecular dynamics (AMBER force field) simulates solvent effects. Validate predictions with experimental kinetic data from model reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Ensure purity (>95% via preparative HPLC/chiral separation) and standardize assays (e.g., kinase inhibition with reference compounds). Use ANOVA to quantify inter-lab variability. Collaborative validation through academic consortia reduces discrepancies .
Q. How can atom-economical synthesis improve multi-step functionalization?
Implement tandem reactions (e.g., Pd-catalyzed C-H activation + cycloaddition) to reduce steps. Replace stoichiometric oxidants with catalytic MnO₂. Evaluate efficiency via E-factor (<10 ideal). Flow chemistry and microwave-assisted steps enhance yield (78% improvements in related systems) .
Methodological Tables
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
